4,5-Dichloro-6-methoxypyrimidine
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Overview
Description
4,5-Dichloro-6-methoxypyrimidine is a heterocyclic aromatic compound with the molecular formula C5H4Cl2N2O. It belongs to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, medicine, and industry .
Mechanism of Action
Target of Action
It’s known that pyrimidine derivatives, to which 4,5-dichloro-6-methoxypyrimidine belongs, have a wide range of pharmacological applications . They are reported to exhibit antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
Mode of Action
Given the broad spectrum of activities associated with pyrimidine derivatives, it can be inferred that this compound likely interacts with its targets in a way that modulates their function, leading to the observed pharmacological effects .
Biochemical Pathways
Considering the wide range of biological activities associated with pyrimidine derivatives, it’s plausible that this compound could impact multiple biochemical pathways .
Pharmacokinetics
It’s known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and overall therapeutic potential .
Result of Action
Given the broad spectrum of activities associated with pyrimidine derivatives, it can be inferred that this compound likely induces a variety of molecular and cellular changes corresponding to its pharmacological effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored under an inert atmosphere at 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
4,5-Dichloro-6-methoxypyrimidine can be synthesized through several methods. One common approach involves the chlorination of 4,6-dihydroxy-5-methoxypyrimidine. The process typically includes the following steps :
Chlorination Reaction: Malonic diester is used as a starting material, which undergoes chlorination to form 2-chloro-malonic diester.
Methoxylation Reaction: The 2-chloro-malonic diester is then subjected to methoxylation to obtain 2-methoxy-malonic diester.
Cyclization Reaction: The 2-methoxy-malonic diester undergoes cyclization to form 4,6-dihydroxy-5-methoxy pyrimidine disodium salt.
Secondary Chlorination Reaction: Finally, the 4,6-dihydroxy-5-methoxy pyrimidine disodium salt is chlorinated to yield this compound.
Industrial Production Methods
Industrial production of this compound often involves continuous flow processes that are environmentally friendly and efficient. These methods reduce purification steps, minimize waste, and improve production efficiency .
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-6-methoxypyrimidine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Amination Reactions: The compound can be aminated to form derivatives such as 4-amino-5-methoxy-6-chloropyrimidine.
Common Reagents and Conditions
Ammonium Hydroxide: Used for amination reactions in heated 2-propanol at 70°C for 48 hours.
Chlorinating Agents: Such as thionyl chloride, used in the chlorination steps.
Major Products Formed
4-Amino-5-methoxy-6-chloropyrimidine: Formed through amination reactions.
Various Substituted Pyrimidines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
4,5-Dichloro-6-methoxypyrimidine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-5-methoxypyrimidine: A closely related compound with similar chemical properties.
2,4-Dichloro-5-methoxypyrimidine: Another similar compound used in various chemical syntheses.
Uniqueness
4,5-Dichloro-6-methoxypyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications .
Properties
IUPAC Name |
4,5-dichloro-6-methoxypyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2O/c1-10-5-3(6)4(7)8-2-9-5/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUVTADPEPLFAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=N1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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